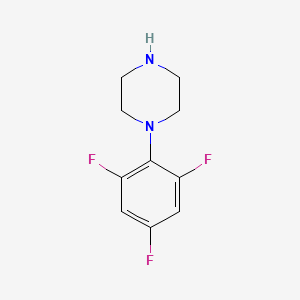

1-(2,4,6-Trifluorophenyl)piperazine

Description

Contextualization within Medicinal Chemistry and Pharmaceutical Research

In medicinal chemistry, the strategic incorporation of fluorine atoms into potential drug molecules is a widely utilized strategy to enhance pharmacological properties. nih.gov Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com The introduction of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, thereby improving bioavailability and cell membrane permeability. mdpi.com For instance, fluorination of a phenyl ring can alter its electronic properties, influencing interactions with protein receptors and potentially increasing binding potency and selectivity. mdpi.com

The compound 1-(2,4,6-Trifluorophenyl)piperazine sits at the intersection of two important concepts in drug design: the use of the piperazine (B1678402) core and the strategic application of fluorine substitution. Phenylpiperazine derivatives are integral to numerous approved drugs, particularly those targeting the central nervous system (CNS). The exploration of specific fluorination patterns, such as the 2,4,6-trifluoro substitution, is a logical progression in the quest to refine the pharmacological profiles of this class of compounds. Research in this area aims to understand how such substitutions can lead to new therapeutic agents for a wide range of diseases.

Significance of the Piperazine Scaffold in Bioactive Molecule Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. tandfonline.comresearchgate.net Its prevalence is due to a combination of favorable physicochemical and structural properties.

The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the creation of diverse chemical libraries and the fine-tuning of a molecule's properties. nih.gov This versatility enables medicinal chemists to connect different pharmacophoric groups or to use the piperazine ring itself as a key element for interacting with a biological target. tandfonline.com Furthermore, the piperazine moiety often improves the pharmacokinetic properties of a drug candidate. researchgate.netnih.gov Its basic nature can enhance aqueous solubility and allows for the formation of salts, which is beneficial for formulation. The structural rigidity of the piperazine ring, combined with its conformational flexibility, allows it to present substituents in well-defined spatial orientations for optimal receptor binding. tandfonline.comnih.gov

The piperazine scaffold is a core component in a vast array of therapeutic agents with activities including anticancer, antimicrobial, antidepressant, and antiviral effects, demonstrating its broad applicability in drug development. nih.govresearchgate.net

Overview of Fluorinated Phenylpiperazine Derivatives in Academic Literature

The academic literature contains extensive research on phenylpiperazine derivatives where the phenyl ring is substituted with fluorine or fluorine-containing groups, such as trifluoromethyl (CF3). These studies explore how the position and number of fluorine substituents affect the biological activity of the compounds.

One of the most studied derivatives is 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), which is known to act as a serotonergic agonist. nih.gov Its pharmacological profile has been extensively characterized, revealing its interaction with various serotonin (B10506) receptors. nih.gov Other isomers, such as 1-(4-(Trifluoromethyl)phenyl)piperazine (pTFMPP), have also been synthesized and evaluated, though they are less common. wikipedia.org

Research has demonstrated that fluorinated phenylpiperazine moieties are key components in molecules targeting a variety of receptors and transporters. For example, derivatives have been investigated as:

Serotonin and Dopamine (B1211576) Receptor Ligands: Many studies focus on the development of ligands for serotonin (5-HT) and dopamine (D2) receptors, which are important targets for antipsychotic and antidepressant drugs. tandfonline.comrsc.orgresearchgate.net

Enzyme Inhibitors: Certain fluorinated phenylpiperazines have been designed as inhibitors for enzymes like monoamine oxidase B (MAO-B), relevant in neurodegenerative diseases. nih.gov

Transporter Inhibitors: The structure is also found in inhibitors of nucleoside and dopamine transporters. frontiersin.orgnih.gov

The table below summarizes the research findings for a selection of fluorinated phenylpiperazine derivatives, highlighting their diverse biological targets.

| Compound/Derivative Class | Biological Target/Activity Studied | Key Research Finding |

| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | Serotonergic agonist | Interacts with multiple serotonin receptor subtypes. nih.gov |

| 1-(2-Fluorophenyl)piperazine derivatives | Serotonin (5-HT1A/5-HT7) receptors | Identified potent ligands with potential antidepressant and anxiolytic effects. tandfonline.com |

| (2-Fluorophenyl)piperazine moiety | Monoamine Oxidase B (MAO-B) inhibitors | Incorporation into pyridazinone structures led to selective MAO-B inhibitors. nih.gov |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) analogues | Equilibrative Nucleoside Transporters (ENTs) | Halogen substitution on the fluorophenyl moiety was found to be essential for inhibitory effects on ENT1 and ENT2. frontiersin.org |

| Arylpiperazine derivatives | Broad-spectrum antimicrobial agents | Showed potent activity against clinically relevant bacteria and fungi with favorable pharmacokinetic profiles. nih.gov |

This table is for illustrative purposes and represents a selection of findings from the academic literature.

Research Gaps and Future Perspectives for this compound Studies

Despite the extensive research into fluorinated phenylpiperazines, a significant research gap exists specifically for the This compound isomer. A thorough review of the academic literature reveals a scarcity of studies dedicated to its synthesis, characterization, and biological evaluation. While its constituent parts—the piperazine ring and the fluorinated phenyl group—are well-understood in other contexts, the specific pharmacological profile imparted by the 2,4,6-trifluoro substitution pattern remains largely unexplored.

This lack of specific data presents several opportunities for future research:

Synthesis and Characterization: The development and optimization of synthetic routes to produce this compound in high purity and yield would be the foundational step for any further investigation.

Pharmacological Screening: Given the broad range of activities of related compounds, a comprehensive screening of this specific isomer against a panel of biological targets is warranted. This could include assays for CNS receptors (serotonin, dopamine, adrenergic), various enzymes, and ion channels.

Structure-Activity Relationship (SAR) Studies: Investigating this compound would provide a valuable data point for understanding the SAR of fluorinated phenylpiperazines. Comparing its activity to mono- and di-fluorinated analogues, as well as other trifluorinated isomers, could elucidate the specific contribution of the 2,4,6-substitution pattern to target binding and selectivity.

Computational Modeling: Molecular docking and dynamics simulations could predict the binding modes of this compound at various receptor sites, helping to guide and rationalize experimental screening efforts.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trifluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-7-5-8(12)10(9(13)6-7)15-3-1-14-2-4-15/h5-6,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGQMYJMEDLZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4,6 Trifluorophenyl Piperazine and Analogous Arylpiperazines

General Synthetic Strategies for N-Arylpiperazines

The construction of N-arylpiperazines can be broadly categorized into three main approaches: nucleophilic aromatic substitution, reductive amination, and the formation of the piperazine (B1678402) ring through cyclization reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA r) is a prominent method for the synthesis of N-arylpiperazines. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile, in this case, the piperazine nitrogen. wikipedia.org The aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group to facilitate the nucleophilic attack. wikipedia.orgyoutube.com

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing substituents is crucial for stabilizing the negative charge of this intermediate. masterorganicchemistry.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for N-arylation. nih.govmdpi.com These reactions utilize a palladium catalyst in conjunction with a suitable phosphine ligand to couple an aryl halide or triflate with piperazine. nih.gov This methodology offers a broad substrate scope and is often more efficient than traditional SNA r reactions, particularly for less activated aryl halides. mdpi.com

Reductive Amination Pathways

Reductive amination provides an alternative route to N-arylpiperazines, particularly for the introduction of N-alkyl substituents on the piperazine ring. This two-step process typically involves the initial formation of an iminium ion from the reaction of a piperazine with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride or through catalytic hydrogenation. mdpi.comnih.gov While commonly used for N-alkylation of a pre-formed arylpiperazine, it can also be employed in more complex synthetic sequences. For instance, a primary amine can be converted into a piperazine ring through a sequence involving double Michael addition to nitrosoalkenes followed by catalytic reductive cyclization. nih.gov

Cyclization Reactions for Piperazine Ring Formation

The piperazine ring itself can be constructed through various cyclization strategies. A common approach involves the reaction of a primary amine with two equivalents of a suitable dielectrophile, such as a dihaloalkane or an epoxide. For instance, N-arylpiperazines can be synthesized from anilines and bis(2-chloroethyl)amine hydrochloride. researchgate.net

More contemporary methods utilize catalytic processes to achieve cyclization. Palladium-catalyzed cyclization reactions can be employed for the modular synthesis of highly substituted piperazines. organic-chemistry.org Another strategy involves the ring-opening of activated aziridines with anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to furnish highly substituted piperazines stereoselectively. acs.orgfigshare.com Additionally, manganese(III) acetate mediated radical cyclizations of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds have been reported to yield piperazine-containing dihydrofuran molecules. nih.gov

Specific Routes for Fluorinated Phenylpiperazine Synthesis

The synthesis of fluorinated phenylpiperazines, such as 1-(2,4,6-trifluorophenyl)piperazine, presents specific challenges and often requires tailored synthetic approaches.

Introduction of Trifluorophenyl Moieties

The introduction of a trifluorophenyl group onto the piperazine nitrogen is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. In the case of this compound, the starting material would likely be 1,2,3,5-tetrafluorobenzene or a related activated derivative. The high degree of fluorination on the benzene ring activates it towards nucleophilic attack by piperazine.

For other fluorinated phenylpiperazines, such as those containing a trifluoromethyl group, the synthesis often starts with the corresponding trifluoromethyl-substituted aniline or aryl halide. chemicalbook.comchemsynthesis.comwikipedia.orggoogle.com For example, 1-[3-(trifluoromethyl)phenyl]piperazine can be synthesized from 3-(trifluoromethyl)aniline. chemsynthesis.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of fluorinated phenylpiperazines. Key parameters that are often varied include the choice of solvent, base, catalyst, and temperature.

For palladium-catalyzed reactions, the selection of the appropriate phosphine ligand is critical for reaction efficiency. In the synthesis of 1-(4-[18F]fluorophenyl)piperazine, the use of RuPhos as a ligand with a palladium acetate catalyst was found to be effective. nih.gov The choice of base is also important; while strong bases like sodium tert-butoxide are common, weaker inorganic bases such as potassium phosphate or cesium carbonate have been shown to be effective in certain systems. nih.govresearchgate.net

Solvent choice can significantly impact reaction outcomes. While toluene is a common solvent for Buchwald-Hartwig aminations, more polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to be effective, and in some cases, superior. nih.gov The optimization of reaction temperature is also a critical factor. nih.gov

Below is a table summarizing various synthetic approaches for N-arylpiperazines, including examples relevant to fluorinated derivatives.

| Methodology | Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNA r) | Activated Aryl Halide + Piperazine | Electron-withdrawing groups on aryl ring | N-Arylpiperazine | wikipedia.orgmasterorganicchemistry.com |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Piperazine | Palladium catalyst + Phosphine ligand | N-Arylpiperazine | nih.govmdpi.com |

| Reductive Amination | Arylpiperazine + Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl-N'-arylpiperazine | mdpi.com |

| Cyclization | Aniline + Bis(2-chloroethyl)amine | Heat | N-Arylpiperazine | researchgate.net |

| Aziridine Ring-Opening/Annulation | Activated Aziridine + Aniline + Propargyl Carbonate | Palladium catalyst | Substituted N-Arylpiperazine | acs.orgfigshare.com |

Green Chemistry Principles in Piperazine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of arylpiperazine synthesis, this often involves the development of solvent-free reactions, the use of efficient catalytic systems, and the application of alternative energy sources like microwave and ultrasound irradiation.

Traditional methods for the synthesis of N-arylpiperazines often require high temperatures, long reaction times, and the use of toxic solvents. scbt.com To overcome these limitations, significant research has focused on palladium-catalyzed Buchwald-Hartwig amination, which has emerged as a powerful tool for C-N bond formation.

A notable advancement is the development of a facile Pd-catalyzed methodology for synthesizing arylpiperazines under aerobic and solvent-free conditions. organic-chemistry.orgx-mol.com This approach is particularly effective for coupling both electron-rich and sterically hindered aryl chlorides with piperazine. organic-chemistry.org In an eco-friendly and cost-effective variation, an excess of piperazine itself can be used as the solvent, eliminating the need for other organic solvents. organic-chemistry.org This method can achieve high yields, up to 97%, in as little as 10 minutes, representing a significant improvement over traditional protocols that require extended reaction times and anhydrous or inert conditions. organic-chemistry.org

The synthesis of fluorinated arylpiperazines, such as this compound, can be achieved through nucleophilic aromatic substitution (SNAr). A relevant patent describes the N-arylation of N-methylpiperazine with 1,3,5-trifluorobenzene using various bases and solvents. This reaction highlights the feasibility of coupling highly fluorinated benzenes with the piperazine core. google.com The general applicability of solvent- and catalyst-free methods for creating organofluorine compounds further supports the potential for green synthesis of the target molecule. researchgate.netmdpi.com

Table 1: Comparison of Catalytic Methods for Arylpiperazine Synthesis

| Method | Catalyst System | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst | Aerobic, Solvent-Free (piperazine as solvent) | Rapid (10 min), High Yield (up to 97%), Eco-friendly, Cost-effective | organic-chemistry.orgx-mol.com |

| Nucleophilic Aromatic Substitution | Strong base (e.g., LiHMDS) | Various solvents (e.g., THF) or solvent-free | Applicable to highly fluorinated arenes | google.com |

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional synthesis methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. researchgate.net

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing a piperazine moiety. For instance, a green sonochemical protocol has been developed for the synthesis of 1,3,5-triazine derivatives, where piperazine is used as a key building block. mdpi.comnih.gov These reactions can often be conducted in environmentally benign solvents like water, and in some cases, are more versatile than microwave-assisted methods. nih.gov The synthesis of triazine-based pyrazoline derivatives has also been improved using ultrasonication, demonstrating the broad applicability of this energy source. researchgate.net While a specific sonochemical synthesis for this compound is not detailed in the available literature, the successful application of this method for related piperazine-containing heterocycles suggests its potential as a viable and eco-friendly synthetic route. mdpi.comnih.gov

Derivatization Strategies of the Piperazine Core for Structural Diversity

The piperazine scaffold is highly amenable to chemical modification, allowing for the creation of diverse compound libraries for drug discovery. jocpr.comresearchgate.net Derivatization typically occurs at the nitrogen atoms, particularly the N4 position of an N1-arylpiperazine, but can also involve more complex modifications to the ring structure itself.

The secondary amine of an N-arylpiperazine, such as this compound, is a key site for introducing structural diversity. A common strategy is N-alkylation or N-arylation to attach various substituents.

For example, derivatives of the closely related 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been synthesized through reductive amination. This involves reacting the parent piperazine with various substituted benzaldehydes in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-benzyl derivatives. Another approach involves the direct alkylation with propargyl chloride in the presence of a base like sodium carbonate to introduce an alkyne functionality, which can be used for further click chemistry modifications. google.com These methods allow for the systematic exploration of the chemical space around the piperazine core to optimize pharmacological properties.

Table 2: Examples of N4-Functionalization of Trifluoromethylphenyl)piperazine

| Parent Compound | Reagent | Reaction Type | N4-Substituent | Reference |

|---|---|---|---|---|

| 1-(3-Trifluoromethylphenyl)piperazine | Substituted Benzaldehyde / NaBH(OAc)₃ | Reductive Amination | Substituted Benzyl (B1604629) | |

| 1-(3-Trifluoromethylphenyl)piperazine | Propargyl chloride / Na₂CO₃ | N-Alkylation | Propargyl | google.com |

To achieve greater structural diversity and conformational rigidity, the simple piperazine ring can be modified by introducing bridging linkers or incorporating it into larger, fused ring systems. These strategies can significantly influence a molecule's binding affinity and selectivity for its biological target.

Bridged Piperazines: Replacing the monocyclic piperazine core with a bicyclic system, such as a diazabicyclo[3.2.1]octane or a (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, introduces conformational constraints. nih.gov This approach has been used to create rigid analogues of bioactive compounds to probe the optimal geometry for receptor binding. nih.gov The synthesis of these bridged structures provides a pathway to novel chemical entities where the spatial relationship between the nitrogen atoms and their substituents is more defined. nih.govnih.gov

Ancillary Rings: The piperazine ring can also be used as a building block for constructing more complex, fused heterocyclic systems. For example, 1-phenyl-piperazine-2,6-diones can be synthesized and serve as precursors to fused systems like 2-phenyl-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-(4H,6H)-dione. nih.gov This strategy involves building additional rings onto the piperazine core, leading to structurally complex and diverse molecules with potential applications in various fields, including as herbicides. nih.gov

Advanced Analytical Techniques in Characterization of 1 2,4,6 Trifluorophenyl Piperazine and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for determining the molecular architecture of 1-(2,4,6-Trifluorophenyl)piperazine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the structural framework of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each nucleus can be determined.

In the ¹H NMR spectrum, the protons on the piperazine (B1678402) ring typically exhibit signals in the aliphatic region, while the protons on the trifluorophenyl ring appear in the aromatic region. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity and stereochemistry of the molecule. Variable temperature NMR studies can also be employed to investigate conformational dynamics, such as the barrier to rotation around the C-N bond. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the trifluorophenyl ring are influenced by the strongly electron-withdrawing fluorine substituents.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The spectrum of this compound would show distinct signals for the fluorine atoms at the 2, 4, and 6 positions of the phenyl ring, with their chemical shifts and coupling patterns revealing details about their electronic environment and through-space interactions.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 7.5 | Signals from the trifluorophenyl ring protons. |

| ¹H (Piperazine) | 2.5 - 3.5 | Signals from the -CH2- groups of the piperazine ring. |

| ¹³C (Aromatic) | 110 - 160 | Signals from the carbon atoms of the trifluorophenyl ring. |

| ¹³C (Piperazine) | 40 - 60 | Signals from the carbon atoms of the piperazine ring. |

| ¹⁹F | Varies | Dependent on the specific chemical environment of each fluorine atom. |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

In the mass spectrum, the protonated molecule [M+H]⁺ is typically observed. nih.govxml-journal.netufz.demassbank.eu The fragmentation pattern of the molecule under techniques like collision-induced dissociation (CID) provides structural information. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the C-N bond between the piperazine ring and the phenyl ring, as well as fragmentation within the piperazine ring itself. xml-journal.netresearchgate.net For instance, the loss of a C₂H₄N fragment is a characteristic fragmentation of the piperazine ring. nih.gov The presence of the trifluorophenyl group will also lead to characteristic fragment ions.

| Ion | m/z (example) | Description |

| [M+H]⁺ | 231.1104 | Protonated molecular ion. massbank.eu |

| Fragment 1 | 188 | Characteristic fragment ion. nih.gov |

| Fragment 2 | 174 | Characteristic fragment ion. xml-journal.net |

| Fragment 3 | 145 | Characteristic fragment ion. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov These techniques are valuable for identifying the functional groups present in this compound.

The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and piperazine rings, C-N stretching vibrations, and the highly characteristic C-F stretching vibrations of the trifluorophenyl group. nih.govnist.gov

Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.govchemicalbook.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental bands. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C-N Stretch | 1180 - 1360 |

| C-F Stretch | 1000 - 1400 |

UV/Vis Spectroscopy for Electronic Transitions and Optical Properties

UV/Vis spectroscopy provides information about the electronic transitions within a molecule and its optical properties. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the trifluorophenyl ring and n-π* transitions involving the nitrogen lone pairs. researchgate.net While piperazine itself does not absorb UV light, the substituted phenyl ring is a chromophore. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity. Theoretical calculations using time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions and compare them with the experimental spectrum. nih.govresearchgate.net

| Transition | Typical Wavelength Range (nm) |

| π-π | 200 - 280 |

| n-π | > 280 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of pharmaceutical compounds and other organic molecules. researchgate.netrdd.edu.iq For this compound, a reversed-phase HPLC method would typically be employed.

This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape. xml-journal.netmassbank.eu The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

HPLC methods can be developed and validated to provide quantitative information about the purity of the compound and to separate it from structurally similar isomers, which can be challenging to differentiate by other techniques. researchgate.netrsc.org

| Parameter | Typical Conditions |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid massbank.eu |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 0.2 - 1.0 mL/min massbank.eu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of semi-volatile and volatile compounds. unodc.org For the analysis of many piperazine derivatives, including this compound, direct analysis can be challenging due to their polarity and relatively low volatility. To overcome these limitations and improve chromatographic performance, a derivatization step is often employed. mdpi.comsemanticscholar.org This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative suitable for GC analysis.

The most common derivatization strategy for compounds containing secondary amine groups, such as the piperazine ring, is acylation. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a trifluoroacetyl (TFA) derivative. This modification masks the polar N-H group, reducing intermolecular hydrogen bonding and increasing the compound's volatility.

In a typical GC-MS analysis, a sample containing the derivatized this compound is injected into the gas chromatograph. nih.gov The instrument uses a capillary column, often with a non-polar stationary phase like DB-5MS, and an inert carrier gas, such as helium, to separate the components of the mixture based on their boiling points and interactions with the stationary phase. nih.govnist.gov

Following separation in the GC column, the eluted derivatives enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint. The fragmentation pattern of the derivatized molecule provides crucial structural information. For the TFA derivative of a phenylpiperazine, characteristic fragmentation includes the loss of fragments from the piperazine ring and the formation of ions representing the substituted phenyl moiety. researchgate.netresearchgate.net For example, the mass spectra of trifluoroacetyl amides of piperazine compounds show molecular ion peaks at high relative abundance, with a major fragment ion corresponding to the substituted benzyl (B1604629) or phenyl cation. researchgate.net

Table 1: Representative GC-MS Fragmentation Data for a Trifluoroacetylated Phenylpiperazine Derivative

| Ion Description | Proposed Fragment Structure | Representative m/z |

| Molecular Ion [M]⁺ | [C₁₃H₁₁F₆N₂O]⁺ | 326 |

| Fragment from piperazine ring cleavage | [M-C₂H₄N]⁺ | 284 |

| Trifluorophenylpiperazine cation | [C₁₀H₁₁F₃N₂]⁺ | 230 |

| Trifluorophenyl cation | [C₆H₂F₃]⁺ | 145 |

| Piperazine ring fragment | [C₄H₉N₂]⁺ | 85 |

| Piperazine ring fragment | [C₃H₆N]⁺ | 56 |

Note: The m/z values are hypothetical for the TFA derivative of this compound and are presented to illustrate a typical fragmentation pattern. Actual values would be confirmed by experimental analysis.

The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer allows for highly specific and sensitive identification of this compound derivatives in complex matrices. unodc.org

Micellar Electrokinetic Chromatography (MEKC) for Lipophilicity Determination

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a hybrid of capillary electrophoresis and chromatography. core.ac.uk It is particularly well-suited for the analysis of both neutral and charged molecules, making it an ideal method for characterizing the physicochemical properties of pharmaceutical compounds like this compound. wikipedia.orgnih.gov One of its key applications is the determination of lipophilicity, a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

The fundamental principle of MEKC involves the use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), in the running buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This leads to the formation of micelles, which act as a pseudo-stationary phase. In a fused-silica capillary under a high voltage, the bulk flow of the buffer (the electroosmotic flow, EOF) is typically directed towards the cathode. scispace.com Anionic micelles, like those of SDS, have their own electrophoretic mobility towards the anode, but the powerful EOF overcomes this, resulting in a net migration of the micelles towards the cathode at a slower velocity than the bulk buffer. scispace.com

During an MEKC separation, analytes partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles (the pseudo-stationary phase). core.ac.uk Highly hydrophilic compounds spend little time in the micelles and migrate close to the speed of the EOF. Conversely, highly lipophilic compounds are almost completely solubilized within the micelles and migrate at the velocity of the micelles. Compounds with intermediate lipophilicity, such as this compound, will have migration times between these two extremes, determined by their partition coefficient between the two phases.

The lipophilicity of a compound can be quantified by its retention factor (k), which is calculated from the migration times of the analyte (t_R), the EOF marker (t_EOF, typically a neutral, non-partitioning compound like methanol), and the micelle marker (t_mic, often a highly lipophilic dye like Sudan III). The retention factor is directly related to the octanol-water partition coefficient (log P), a standard measure of lipophilicity. nih.gov By establishing a linear correlation between the logarithm of the retention factor (log k) and the known log P values of a series of standard compounds, the log P of an unknown compound can be accurately determined.

Table 2: Illustrative MEKC Data for Lipophilicity Determination of an Arylpiperazine Series

| Compound | Migration Time (t_R) (min) | Retention Factor (k) | Calculated log P (ClogP) |

| 1-Phenylpiperazine | 7.2 | 1.85 | 1.99 |

| 1-(4-Fluorophenyl)piperazine (B120373) | 7.8 | 2.21 | 2.25 |

| 1-(4-Chlorophenyl)piperazine | 8.5 | 2.68 | 2.84 |

| This compound | 8.9 | 2.95 | 3.15 |

| 1-(3-Trifluoromethylphenyl)piperazine | 9.3 | 3.22 | 3.40 |

Note: This table presents hypothetical data to illustrate the principle. t_EOF is assumed to be 4.5 min and t_mic is assumed to be 12.0 min. The ClogP values are representative for the compound class. The data demonstrates the correlation between increasing migration time/retention factor and increasing lipophilicity (ClogP).

MEKC offers several advantages for lipophilicity determination, including high efficiency, rapid analysis times, and minimal sample and solvent consumption, positioning it as a valuable tool in the advanced characterization of compounds like this compound. nih.govijpsonline.com

Pharmacological and Biological Activity Profiling of 1 2,4,6 Trifluorophenyl Piperazine Analogues: in Vitro and Preclinical in Vivo Studies

Receptor Binding and Modulation Studies (e.g., Serotonin (B10506) Receptors)

The interaction of arylpiperazine derivatives with serotonin (5-HT) receptors is a primary focus of their pharmacological investigation. These receptors are implicated in a wide range of physiological and pathological processes, making them key targets for therapeutic development.

In Vitro Receptor Affinity and Selectivity Assays (e.g., Radioligand Binding)

Radioligand binding assays are crucial for determining the affinity (often expressed as the inhibition constant, Ki) of a compound for a specific receptor. Studies on trifluoromethylphenylpiperazine (TFMPP) analogues have revealed varied affinities for several serotonin receptor subtypes.

For instance, research on hybrid analogues combining structural elements of 1-(3-trifluoromethylphenyl) piperazine (B1678402) (3-TFMPP) and 1-(3,4-methylenedioxybenzyl) piperazine (3,4-MDBP) has provided detailed binding data. nih.govfrontiersin.org These studies show that the position of the trifluoromethyl group on the phenyl ring and the nature of the other substituent on the piperazine nitrogen are critical determinants of receptor affinity. While these specific hybrid analogues showed high affinity for 5-HT2A and 5-HT2C receptors, their affinity for other subtypes like 5-HT1B and 5-HT1D was negligible (Ki > 1000 nM). nih.gov

Another series of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated significant affinity for 5-HT1A and 5-HT7 receptors. nih.govmdpi.com This highlights the potential for developing subtype-selective ligands by modifying the structure of the trifluoromethylphenylpiperazine core.

| Compound/Analogue Class | 5-HT₁ₐ (Ki, nM) | 5-HT₁B (Ki, nM) | 5-HT₁D (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₇ (Ki, nM) | Reference |

| 1-(3-TFMPP) | 288 | 132 | 282 | 269 | 62 | - | nih.gov |

| Hybrid Analogues of 3-TFMPP and 3,4-MDBP | - | >1000 | >1000 | High | High | - | nih.gov |

| 3-TFMPP-alkyl-imidazo[2,1-f]purine-diones | Potent | - | - | - | - | Potent | nih.govmdpi.com |

| Arylpiperazinylbutyl-dihydro-triazinones | High | - | - | - | - | Moderate | nih.gov |

This table is representative of findings for trifluoromethylphenylpiperazine analogues. Specific Ki values can vary significantly based on the full molecular structure.

Functional Assays for Agonist, Antagonist, or Modulator Activity (e.g., Adenylate Cyclase Inhibition, Electrophysiology)

Functional assays determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (alters the receptor's response to an agonist).

1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP) has been shown to act as a full agonist at 5-HT1B, 5-HT1D, and 5-HT2C receptors, while functioning as a weak partial agonist or antagonist at the 5-HT2A receptor. nih.gov In studies on rat stomach fundus, m-TFMPP displayed high affinity for the 5-HT receptor but had little efficacy, suggesting antagonist or weak partial agonist properties at this specific tissue receptor. osti.gov

Investigation of Specific Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C, 5-HT7)

Detailed investigations into specific 5-HT receptor subtypes have elucidated the nuanced pharmacology of TFMPP analogues.

5-HT1A and 5-HT7 Receptors : A series of 3-trifluoromethylphenylpiperazinylalkyl derivatives were synthesized and found to be potent ligands for both 5-HT1A and 5-HT7 receptors, with some compounds acting as mixed 5-HT1A/5-HT7 receptor ligands. nih.govmdpi.com Similarly, arylpiperazinylbutyl derivatives of 4,5-dihydro-1,2,4-triazin-6(1H)-one containing a 1-(m-trifluorophenyl)piperazine fragment showed high affinity for 5-HT1A receptors and moderate affinity for 5-HT7 receptors. nih.gov

5-HT1B and 5-HT1D Receptors : The parent compound, 3-TFMPP, binds with significant affinity to 5-HT1B (Ki = 132 nM) and 5-HT1D (Ki = 282 nM) receptors, acting as a full agonist at these sites. nih.gov However, certain N,N-disubstituted hybrid analogues of 3-TFMPP exhibit negligible affinity for these subtypes. nih.gov

5-HT2C Receptor : 3-TFMPP shows its highest affinity for the 5-HT2C receptor (Ki = 62 nM) among the tested serotonin receptors, where it acts as a full agonist. nih.gov

Enzyme Inhibition Profiling

Beyond receptor modulation, arylpiperazine compounds have been explored for their ability to inhibit various enzymes, which represents another avenue for therapeutic intervention.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B, PDE10A)

Phosphodiesterases are enzymes that regulate cellular levels of cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms is a therapeutic strategy for inflammatory and neurological disorders. mdpi.commdpi.com

A study evaluating 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione assessed their inhibitory activity against PDE4B and PDE10A. nih.govmdpi.com The results indicated that while these compounds were potent serotonin receptor ligands, they possessed only weak inhibitory potencies for both PDE4B and PDE10A. nih.govmdpi.com This suggests that the trifluoromethylphenylpiperazine scaffold, within this particular chemical series, does not confer strong PDE inhibition.

| Compound Class | PDE4B Inhibition | PDE10A Inhibition | Reference |

| 3-TFMPP-alkyl-imidazo[2,1-f]purine-diones | Weak | Weak | nih.govmdpi.com |

Kinase Inhibition (e.g., mTOR, CDK4/6, PI3K, DNA-PK)

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. frontiersin.orgnih.govsemanticscholar.org Consequently, kinase inhibitors are a major focus of drug discovery. wikipedia.org

The trifluoromethylphenylpiperazine moiety has been incorporated into molecules designed as kinase inhibitors.

mTOR, PI3K, and DNA-PK : The mammalian target of rapamycin (B549165) (mTOR), phosphoinositide 3-kinase (PI3K), and DNA-dependent protein kinase (DNA-PK) are related kinases in the PIKK family that regulate cell growth and DNA damage repair. nih.govnih.gov A potent and selective mTOR inhibitor, Torin2, was developed incorporating a 1-(3-(trifluoromethyl)phenyl) moiety, demonstrating that this chemical group is compatible with high-affinity binding to the mTOR kinase domain. nih.gov This compound exhibited an EC50 of 0.25 nM for inhibiting cellular mTOR activity and showed 800-fold selectivity over PI3K. nih.gov Other research has focused on developing dual or triple inhibitors targeting these pathways. google.com For instance, CC-115 is a dual inhibitor of mTOR and DNA-PK. nih.gov

Other Kinases : A purine (B94841) ribonucleoside analogue, N6-(4-Trifluoromethylphenyl)piperazine, was found to display significant antitumor activity. Its mechanism is thought to involve interference with cellular kinase activities, and it was shown to induce senescence through a pathway involving the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of cyclin-dependent kinases (CDKs). Additionally, a series of bromo-pyrimidine analogues containing a 1-(4-(trifluoromethyl)phenyl)ethylidene)acetohydrazide fragment were investigated as potent Bcr/Abl tyrosine kinase inhibitors. arabjchem.org

| Compound Class | Target Kinase(s) | Activity | Reference |

| Benzo[h] nih.govnaphthyridinones | mTOR, PI3K | Potent, selective mTOR inhibition (EC₅₀ = 0.25 nM) | nih.gov |

| Purine ribonucleosides | General Kinases, CDKs | Influences cellular kinase activities, induces Rb phosphorylation | |

| Bromo-pyrimidine analogues | Bcr/Abl Tyrosine Kinase | Potent inhibition | arabjchem.org |

Topoisomerase (Topo II) and Poly(ADP-ribose) Polymerase (PARP) Inhibition

Research into the specific inhibitory activity of 1-(2,4,6-Trifluorophenyl)piperazine on Topoisomerase II (Topo II) and Poly(ADP-ribose) Polymerase (PARP) is limited in publicly available scientific literature. However, the broader class of piperazine derivatives has been investigated for such activities.

Some sulfonyl piperazine compounds have been shown to exhibit inhibitory activity towards Topo II, with spectroscopic and molecular docking studies indicating their ability to bind to the enzyme and DNA. nih.gov For instance, certain derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety have been designed as potential Topo II inhibitors. nih.gov

Table 1: Topoisomerase II (Topo II) and Poly(ADP-ribose) Polymerase (PARP) Inhibition Data for Analogues

| Compound/Analogue | Target | Activity/Potency | Reference |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topo II | Designed as potential inhibitors | nih.gov |

| Sulfonyl piperazine compounds | Topo II | Inhibitory activity and ability to bind to Topo II and DNA | nih.gov |

Note: Specific quantitative inhibition data (e.g., IC50 values) for this compound were not available in the reviewed sources.

Acyl-CoA: Cholesterol O-acyltransferase (ACAT-1) Inhibition

There is a lack of specific research findings on the Acyl-CoA: Cholesterol O-acyltransferase (ACAT-1) inhibitory activity of this compound in the available scientific literature. However, the broader class of N,N'-diarylurea derivatives, which can include piperazine structures, has been identified as potent ACAT inhibitors. nih.gov The development of aqueous soluble ACAT-1 inhibitors has been advanced through the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. researchgate.net

Table 2: Acyl-CoA: Cholesterol O-acyltransferase (ACAT-1) Inhibition Data for Analogues

| Compound/Analogue | Target | Activity/Potency | Reference |

| N,N'-diphenylurea derivatives | ACAT | Potent inhibitors | nih.gov |

| 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles | ACAT-1 | Good activity towards advanced synthesis of aqueous soluble inhibitors | researchgate.net |

Note: Specific quantitative inhibition data (e.g., IC50 values) for this compound were not available in the reviewed sources.

Cholinesterase Inhibition

Analogues of this compound have demonstrated inhibitory activity against cholinesterase enzymes, which are therapeutic targets in neurodegenerative diseases like Alzheimer's. nih.gov

A series of novel piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. One of the compounds in this series showed significant non-competitive inhibitory potential against acetylcholinesterase (AChE) with an IC50 value of 0.2 ± 0.01 μM. mdpi.com

Furthermore, a study on N-methyl-piperazine chalcones identified a 3-trifluoromethyl-4-fluorinated derivative as a potent and selective inhibitor of monoamine oxidase-B (MAO-B) with an IC50 of 0.71 µM, which also effectively inhibited AChE with an IC50 of 8.10 µM. nih.gov Another study on 6-[4-(3-Trifluoromethylphenyl)-piperazine]-pyridazin-3(2H)-one-2-ylpropionate showed it to be a most active compound against both AChE and butyrylcholinesterase (BuChE), with inhibitory action close to the reference drug galantamine. samipubco.com

Table 3: Cholinesterase Inhibition Data for Analogues

| Compound/Analogue | Target Enzyme | IC50 Value (µM) | Reference |

| Piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivative | AChE | 0.2 ± 0.01 | mdpi.com |

| 3-Trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone | AChE | 8.10 | nih.gov |

| 6-[4-(3-Trifluoromethyl phenyl)-piperazine]-pyridazin-3(2H)-one-2-ylpropionate | AChE & BuChE | Activity close to galantamine | samipubco.com |

| Thiazole-piperazine hybrids (3a, 3c, 3i) | AChE | Significant inhibitory activity | nih.gov |

Note: The data presented is for analogues, and not specifically for this compound.

Cell-Based Biological Activity Investigations

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., MCF7, HCT116, HepG2)

Analogues of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These studies have demonstrated that certain derivatives possess significant antiproliferative and cytotoxic effects against various human cancer cell lines.

For instance, a series of novel vindoline-piperazine conjugates were synthesized and tested for their in vitro antiproliferative activity. A derivative containing a 4-trifluoromethylphenyl substituent proved to be highly effective against several cancer types, including colon, CNS, melanoma, and breast cancer cell lines. mdpi.com In another study, N6-(4-Trifluoromethylphenyl)piperazine analogue 11 displayed notable antitumor activity with IC50 values ranging from 5.2 to 9.2 μM across Huh7, HepG2, FOCUS, Mahlavu liver, MCF7 breast, and HCT116 colon carcinoma cell lines. acs.org

Furthermore, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs were tested for their in vitro anticancer activity against human cancer cells, including MCF7, HCT116, and Huh7. Several of these compounds, including those with trifluoromethyl phenylpiperazine moieties, exhibited IC50 values less than 10 μM. nih.gov

Table 4: Antiproliferative and Cytotoxic Effects of Analogues in Cancer Cell Lines

| Compound/Analogue | Cell Line | IC50 Value (µM) | Reference |

| N6-(4-Trifluoromethylphenyl)piperazine analogue 11 | Huh7, HepG2, MCF7, HCT116 | 5.2 - 9.2 | acs.org |

| 6-substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs | MCF7, HCT116, Huh7 | <10 | nih.gov |

| Vindoline-piperazine conjugate with 4-trifluoromethylphenyl substituent | Various cancer cell lines | Significant growth inhibition | mdpi.com |

| 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone | Leukemic cells | Pro-apoptotic properties | researchgate.net |

Note: The data presented is for analogues, and not specifically for this compound.

Induction of Apoptosis and Senescence in Cellular Models

Trifluoromethylphenylpiperazine analogues have been shown to induce programmed cell death, including apoptosis and senescence, in cancer cells.

One study found that a novel N6-(4-Trifluoromethylphenyl)piperazine analogue could induce senescence-associated cell death in liver cancer cells, as demonstrated by the SAβ-gal assay. acs.org Another study on β-elemene piperazine derivatives showed that they could induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and downregulation of c-FLIP. plos.org Phenothiazine derivatives have also been found to induce apoptosis in V79 cells. nih.gov

Table 5: Induction of Apoptosis and Senescence by Analogues

| Compound/Analogue | Cellular Model | Effect | Reference |

| N6-(4-Trifluoromethylphenyl)piperazine analogue | Liver cancer cells | Induction of senescence-associated cell death | acs.org |

| β-Elemene piperazine derivatives | Human leukemia cells | Induction of apoptosis | plos.org |

| Phenothiazine derivatives | V79 cells | Induction of apoptosis | nih.gov |

| 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone | Leukemic cells | Pro-apoptotic properties | researchgate.net |

Note: The data presented is for analogues, and not specifically for this compound.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral) against Pathogenic Strains

The piperazine scaffold is a common feature in many compounds with antimicrobial properties. Analogues of this compound have been evaluated for their efficacy against a range of pathogenic microorganisms.

Antibacterial Activity

A variety of piperazine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comapjhs.com For example, a series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines were synthesized and screened against several bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.com Another study on 1,2,4-triazole (B32235) derivatives showed that those containing a 1-(4-fluorophenyl)piperazine (B120373) moiety had notable bacteriostatic activity. nih.gov

Antifungal Activity

Piperazine derivatives have also been investigated for their antifungal properties. ijbpas.com Some compounds have shown activity against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.netijbpas.com For instance, a series of pyrazolo[5,1-c] nih.govnih.govarabjchem.orgtriazine derivatives incorporating N-phenylpiperazine showed specific activity against pathogenic fungi. researchgate.net

Antiviral Activity

The antiviral potential of piperazine derivatives has been explored, with some compounds showing activity against viruses such as HIV and plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.govarabjchem.org A series of trifluoromethyl pyridine (B92270) piperazine derivatives were found to possess significant antiviral activities, with some compounds showing higher efficacy than the commercialized agent ningnanmycin. nih.gov

Table 6: Antimicrobial Efficacy of Analogues

| Compound/Analogue | Pathogenic Strain(s) | Activity/Potency (e.g., MIC, EC50) | Reference |

| 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines | S. aureus, E. coli, P. aeruginosa | Antimicrobial activity | derpharmachemica.com |

| 1,2,4-Triazole derivative with 1-(4-fluorophenyl)piperazine | Yersinia pseudotuberculosis | Bacteriostatic activity | nih.gov |

| Pyrazolo[5,1-c] nih.govnih.govarabjchem.orgtriazine derivative with N-phenylpiperazine | Candida albicans, Candida auris, Cryptococcus | Specific antifungal activity | researchgate.net |

| Trifluoromethyl pyridine piperazine derivative (A16) | Tobacco Mosaic Virus (TMV) | EC50 = 18.4 µg/mL | nih.gov |

| Trifluoromethyl pyridine piperazine derivative (A16) | Cucumber Mosaic Virus (CMV) | EC50 = 347.8 µg/mL | nih.gov |

| Piperazine containing indole (B1671886) derivatives (39-43) | HIV-1 | EC50 values ranging from 5.8 x 10-6 µM to 5.2 x 10-4 µM | arabjchem.org |

Note: The data presented is for analogues, and not specifically for this compound.

Anti-inflammatory and Antioxidant Mechanisms in Cellular Models

Analogues of this compound have been investigated for their potential to mitigate inflammation and oxidative stress. The piperazine nucleus is a common feature in many compounds with antioxidant properties. researchgate.net Studies on various piperazine derivatives have shown that their anti-inflammatory effects are often mediated by the downregulation of pro-inflammatory cytokines. nih.gov

For instance, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory activity by reducing the levels of key inflammatory mediators. nih.gov In a pleurisy model, this compound was found to decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), both crucial cytokines in the inflammatory cascade. nih.gov While not a direct analogue, this study highlights a common mechanism for piperazine-containing compounds.

Similarly, trifluoromethylpyrazole derivatives have been noted for their anti-inflammatory potential, often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway. nih.govresearchgate.net The presence of a trifluoromethyl group is a known strategy in medicinal chemistry to enhance pharmacological effects. researchgate.net

The antioxidant activity of piperazine derivatives is also a subject of interest. researchgate.netresearchgate.net The piperazine ring can be combined with various heterocyclic structures to generate compounds with significant radical scavenging abilities. researchgate.net

Table 1: Anti-inflammatory Activity of a Piperazine Derivative (LQFM182) in a Pleurisy Model

| Parameter | Control Group | LQFM182 Treated Group | Percentage Reduction |

| TNF-α (pg/mL) | High | Reduced | Significant |

| IL-1β (pg/mL) | High | Reduced | Significant |

Data derived from a study on a piperazine derivative, not a direct trifluorophenyl analogue. nih.gov

Preclinical In Vivo Pharmacological Evaluation in Animal Models

The arylpiperazine moiety is a well-established pharmacophore in the development of CNS-active agents, particularly antidepressants and anxiolytics. researchgate.net Animal models are crucial for predicting the therapeutic potential of new compounds. nih.gov

Studies on various piperazine derivatives have demonstrated antidepressant-like effects in rodent models such as the forced swim test and tail suspension test. koreamed.orgfrontiersin.org In these tests, a reduction in immobility time is indicative of antidepressant activity. koreamed.orgfrontiersin.org For example, zinc compounds have been shown to produce antidepressant and anxiolytic effects in diabetic rats. frontiersin.org

Anxiolytic activity is often assessed using the elevated plus maze and open field tests, where an increase in time spent in the open arms or center of the arena suggests reduced anxiety. frontiersin.orgpjps.pk

The antinociceptive effects of piperazine derivatives have also been explored. The acetic acid-induced writhing test and the formalin test are common models for evaluating pain relief. nih.gov A piperazine derivative, LQFM182, was shown to reduce the number of writhings and decrease paw licking time in the late phase of the formalin test, indicating both peripheral and central analgesic effects. nih.gov

The piperazine scaffold is a component of numerous anticancer agents. researchgate.net Analogues containing a trifluoromethylphenylpiperazine moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

One study focused on novel 6-(4-substituted piperazin-1-yl)-9-(β-d-ribofuranosyl)purine derivatives. The analogue containing N6-(4-Trifluoromethylphenyl)piperazine, compound 11 , exhibited the most potent antitumor activity against a panel of liver, breast, and colon carcinoma cell lines, with IC50 values ranging from 5.2 to 9.2 μM. acs.org Further investigation revealed that this compound induces senescence-associated cell death in liver cancer cells. acs.org

Another study on 1,3,4-oxadiazole (B1194373) derivatives identified a compound with a phenylpiperazine skeleton that showed a strong cytotoxic effect on hepatoma cancer cells (HepG2). nih.gov While xenograft model data for direct this compound analogues is not widely available, these in vitro results underscore the potential of the trifluoromethylphenylpiperazine moiety in cancer therapy. acs.orgnih.gov

Table 2: In Vitro Cytotoxicity of N6-(4-Trifluoromethylphenyl)piperazine Analogue (Compound 11)

| Cell Line | Cancer Type | IC50 (μM) |

| Huh7 | Liver Carcinoma | 5.2 - 9.2 |

| HepG2 | Liver Carcinoma | 5.2 - 9.2 |

| FOCUS | Liver Carcinoma | 5.2 - 9.2 |

| Mahlavu | Liver Carcinoma | 5.2 - 9.2 |

| MCF7 | Breast Carcinoma | 5.2 - 9.2 |

| HCT116 | Colon Carcinoma | 5.2 - 9.2 |

Data from a study on a purine ribonucleoside analogue containing a 4-trifluoromethylphenylpiperazine moiety. acs.org

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a key target for antiretroviral therapy. plos.org Piperazine-based compounds have been extensively developed as CCR5 antagonists.

Research has led to the discovery of potent piperazine-based CCR5 antagonists that effectively inhibit HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). nih.gov One such compound, Sch-350634, which features a trifluoromethylphenyl group, was identified as a potent inhibitor of HIV-1 entry. nih.gov

Another study led to the development of Sch-417690/Sch-D, a highly selective and orally bioavailable CCR5 antagonist also containing a trifluoromethylphenyl moiety. nih.govebi.ac.uk This compound proved to be a potent inhibitor of HIV-1 entry into target cells. nih.gov A separate study on novel piperazine derivatives also identified compounds with significant CCR5 fusion activities and anti-HIV-1 inhibitory effects. plos.orgsemanticscholar.org

The piperazine heterocycle is a known pharmacophore in the development of antimycobacterial agents. researchgate.netresearchgate.net While in vivo data for direct this compound analogues is sparse, related structures have shown promise in vitro.

A series of 1,3,4-thiadiazole (B1197879) and piperazine substituted quinazoline (B50416) derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net Analogues with a trifluoromethyl group demonstrated strong efficacy in the range of 3.12–6.25 µg/mL in a Lowenstein-Jensen MIC assay. researchgate.net

Other research has explored different heterocyclic systems linked to piperazine for antimycobacterial activity. nih.govmdpi.com For instance, S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols and their 3-nitro-5-(trifluoromethyl)phenyl analogues showed excellent and selective activity against M. tuberculosis strains. sci-hub.se These findings suggest that the inclusion of a trifluoromethylphenyl group in a piperazine-containing scaffold is a viable strategy for developing new antimycobacterial drugs.

Investigation of Molecular Mechanisms of Action

The molecular mechanisms of action for trifluorophenylpiperazine analogues are diverse and depend on the specific structural modifications of the molecule.

CNS Effects : Many arylpiperazine derivatives exert their effects through interaction with serotonin and dopamine (B1211576) receptors. researchgate.nettandfonline.com For example, some piperazine derivatives show high affinity for 5-HT1A receptors, which are implicated in anxiety and depression. researchgate.net Others act as dopamine transporter (DAT) inhibitors. nih.gov

Anti-inflammatory Effects : The anti-inflammatory actions are often linked to the inhibition of key enzymes like COX-2 or the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-1β. nih.govnih.gov

Anti-tumor Effects : In cancer cells, some analogues interfere with cellular ATP reserves, potentially by inhibiting cellular kinases, and can induce senescence-associated cell death. acs.org

Anti-HIV-1 Activity : The primary mechanism for anti-HIV-1 activity in the studied analogues is the antagonism of the CCR5 co-receptor, which blocks the entry of the virus into host cells. plos.orgnih.govnih.gov

Antimycobacterial Activity : While the precise mechanisms for the antimycobacterial effects of these specific analogues are not fully elucidated, they likely involve the inhibition of essential mycobacterial enzymes or disruption of the cell wall synthesis.

Modulation of Neurotransmitter Systems and Synaptic Function

Derivatives of phenylpiperazine are well-documented for their interactions with various neurotransmitter systems, a characteristic largely influenced by the nature and position of substituents on the phenyl ring. cymitquimica.comijrrjournal.com Analogues of trifluoromethylphenylpiperazine (TFMPP), for instance, are known to interact with serotonin (5-HT) and dopamine receptors, often acting as agonists or antagonists, and can influence neurotransmitter reuptake. nih.govnih.gov

In Vitro Studies:

Research on various fluorinated phenylpiperazine analogues has demonstrated significant affinity for multiple receptor subtypes. For example, studies on N,N-disubstituted piperazines containing a trifluoromethylphenyl group have shown binding to serotonin receptors. tandfonline.com Specifically, 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) is known to act as an agonist at 5-HT1B and 5-HT1C receptors. nih.gov Furthermore, various fluorophenylpiperazine derivatives have been shown to be antagonists of the human α1β2γ2 GABAA receptor. nih.gov

A study on fluoro analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione, which included a 1-(2,4,5-trifluorophenyl)piperazine (B8676441) moiety, identified compounds with high affinity and selectivity for the α1d-adrenergic receptor. acs.org This highlights the potential for trifluorinated phenylpiperazine structures to interact with adrenergic systems.

Preclinical In Vivo Studies:

Animal studies with TFMPP analogues have demonstrated effects consistent with the modulation of central nervous system activity. For instance, 1-(m-trifluoromethylphenyl)piperazine (TFMPP) has been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats, an effect suggested to be mediated by the stimulation of 5-HT receptors, possibly 5-HT1C or 5-HT1B receptors. nih.gov In other preclinical models, selected fluorophenylpiperazinylalkyl derivatives have exhibited potential antidepressant and anxiolytic effects. tandfonline.com

It is important to note that while these findings for related compounds are informative, specific data for this compound's activity on neurotransmitter systems is not available in the reviewed literature. The precise substitution pattern of the fluorine atoms on the phenyl ring is expected to significantly influence receptor affinity and functional activity.

Interference with DNA Replication and Repair Pathways

There is no specific information available in the reviewed scientific literature to suggest that this compound or its close analogues directly interfere with DNA replication and repair pathways. The primary pharmacological activity of phenylpiperazine derivatives is generally associated with neurotransmitter receptor modulation. researchgate.net Some piperazine derivatives have been investigated for anticancer properties, which can involve interactions with DNA. nih.govnih.gov For instance, certain piperazine-containing purine analogues have been shown to induce apoptosis in cancer cells, potentially through the inhibition of intracellular kinases, which could indirectly relate to cell cycle control and DNA processes. nih.gov However, a direct link to DNA replication and repair mechanisms for trifluorophenylpiperazine analogues has not been established.

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Depolarization

The capacity of piperazine derivatives to induce oxidative stress has been explored in some contexts. For example, a study on piperazine-substituted indole derivatives showed that some of these compounds possess antioxidant activity, scavenging free radicals like DPPH. jrespharm.com Conversely, other research on designer piperazine drugs, including a TFMPP analogue, has indicated that they can cause a decrease in mitochondrial membrane potential in vitro. tandfonline.com Additionally, some novel triazole derivatives incorporating a trifluoromethylphenylpiperazine moiety have been shown to reduce the level of reactive oxygen and nitrogen species (RONS) in cells under induced oxidative stress. researchgate.net

However, there are no specific studies available that have directly investigated the induction of Reactive Oxygen Species (ROS) or mitochondrial depolarization by this compound. Therefore, its potential to cause or mitigate oxidative stress remains uncharacterized.

Tubulin Polymerization and Vinca (B1221190) Alkaloid Binding Inhibition

The inhibition of tubulin polymerization is a mechanism of action for several anticancer drugs, including Vinca alkaloids. acs.org Some piperazine-containing compounds have been investigated for their effects on tubulin. For example, a series of triazolopyrimidines with a trifluorophenyl group were found to promote tubulin polymerization in vitro but, interestingly, did not compete with paclitaxel (B517696) for binding. Instead, they were shown to inhibit the binding of vinca alkaloids to tubulin, suggesting a unique mechanism of interaction. acs.org

Furthermore, novel vindoline-piperazine conjugates, some containing a trifluoromethylphenyl substituent, have been synthesized and evaluated for their antiproliferative activity, which is often linked to tubulin inhibition in the parent Vinca alkaloids. mdpi.com However, it is crucial to emphasize that no studies have specifically examined the effect of this compound on tubulin polymerization or its potential to inhibit Vinca alkaloid binding.

Structure Activity Relationship Sar and Molecular Design of Fluorinated Phenylpiperazines

Impact of Fluorine Substitution Pattern on Biological Activity

The number and position of fluorine atoms on the phenyl ring are critical determinants of a molecule's interaction with its biological target, influencing its affinity, selectivity, and pharmacokinetic profile.

The position of electron-withdrawing groups like fluorine or trifluoromethyl (CF3) dramatically alters receptor affinity. In a series of indazole-based ligands targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/5-HT2A receptors, the placement of a single fluorine atom on the phenylpiperazine moiety had a significant effect. For the 5-HT2A receptor, a para-fluoro substitution resulted in the highest affinity, while moving the fluorine to the meta or ortho position caused an eight- to ten-fold reduction in activity, respectively. nih.gov

Similarly, in a study of dopamine D3 receptor ligands, the introduction of a trifluoromethyl group at the 3-position (meta) of the phenyl ring increased affinity for the D3 receptor without significantly affecting D2 affinity, thereby improving selectivity. acs.org In another series of potential inhibitors for Excitatory Amino Acid Transporters (EAATs), the lead compound featured a 3-(trifluoromethyl)phenyl)piperazine core, highlighting the importance of the meta substitution for activity in that specific context. nih.gov

| Compound Base | Phenyl Substitution | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Indazolyl-propyl-piperazine | Unsubstituted | 5-HT2A | 14.0 | nih.gov |

| Indazolyl-propyl-piperazine | ortho-Fluoro | 5-HT2A | 12.8 | nih.gov |

| Indazolyl-propyl-piperazine | meta-Fluoro | 5-HT2A | 10.1 | nih.gov |

| Indazolyl-propyl-piperazine | para-Fluoro | 5-HT2A | 1.3 | nih.gov |

| Amide-butyl-piperazine | Unsubstituted | D3 | 4.9 | acs.org |

| Amide-butyl-piperazine | 3-Trifluoromethyl | D3 | 1.6 | acs.org |

Increasing the degree of fluorination on the phenyl ring significantly impacts lipophilicity, a key parameter in drug design. While a single fluorine atom has a modest effect on the partition coefficient (π = 0.14), a trifluoromethyl group is substantially more lipophilic (π = 0.88). mdpi.com The 2,4,6-trifluoro substitution pattern would increase lipophilicity and create strong localized dipole moments. Fluorine atoms can act as hydrogen bond acceptors and can enhance the acidity of nearby aromatic protons, potentially leading to stronger interactions with receptor sites. mdpi.comsciforum.net

In a data-driven analysis of aminergic G protein-coupled receptor (GPCR) ligands, fluorination of aromatic rings showed varied effects. While single substitutions in para and ortho positions could improve potency, introducing fluorine at both positions sometimes led to a significant change in activity. mdpi.com This highlights that the effects of multiple fluorine substitutions are not always additive and depend heavily on the specific topology of the receptor's binding pocket. The 2,4,6-trifluoro pattern, by engaging multiple regions of a binding site, could either enhance affinity through favorable interactions or reduce it due to steric hindrance or unfavorable electronic repulsion.

Role of the Piperazine (B1678402) Core Modifications

The piperazine ring is not merely a linker; its conformation and the nature of substituents on its second nitrogen (N4) are pivotal for biological activity.

The N4 atom of the piperazine ring is a key point for structural modification to attach various side chains and terminal moieties. researchgate.net These modifications are crucial for tuning the compound's pharmacological profile, directing it toward specific receptors, and modulating its functional activity (e.g., agonist vs. antagonist).

For instance, in the development of acaricides, substituting the N4 position of a fluorinated phenylpiperazine with alkyl, acyl, or sulfonyl groups led to a wide range of activities. jst.go.jp In the context of CNS targets, attaching long-chain aryl or heteroaryl moieties to the N4 position via an alkyl spacer is a common strategy for creating high-affinity ligands for serotonin and dopamine receptors. acs.orgtandfonline.com The nature of this terminal group is often the primary determinant of receptor selectivity.

The piperazine ring typically adopts a chair conformation. The orientation of the N-phenyl group (axial vs. equatorial) and the conformation of the N4 substituent can influence how the molecule fits into a binding pocket. The energetic barrier to ring inversion is relatively low, allowing the molecule to adapt its shape to the receptor. The presence of bulky substituents on either the phenyl ring or the N4 nitrogen can bias the conformational equilibrium, which can be a key factor in optimizing potency and selectivity. nih.gov

Side Chain and Ancillary Moiety Effects on Potency and Selectivity

The side chain, which typically connects the N4 of the piperazine to a terminal pharmacophore, plays a critical role in determining potency and selectivity. The length, rigidity, and chemical nature of this linker are all important design elements.

Studies on D3/D2 receptor ligands have shown that a four-carbon alkyl chain is often optimal for connecting the phenylpiperazine unit to a terminal amide or heteroaryl group. ijrrjournal.comacs.org In a series of indolebutylpiperazines, optimization of the terminal arylpiperazine moiety was crucial for balancing 5-HT1A receptor agonism and serotonin reuptake inhibition. acs.org Furthermore, research on bitopic ligands for dopamine receptors has demonstrated that the terminal moiety can interact with a secondary, allosteric binding site on the receptor, which is a key mechanism for achieving high subtype selectivity. nih.govupenn.edu

For a compound like 1-(2,4,6-Trifluorophenyl)piperazine to be developed into a selective ligand, the choice of the side chain and terminal group attached to the N4 position would be paramount. For example, attaching a carboxamide group with a specific aromatic or cycloalkyl moiety could direct the molecule's activity towards D3 receptors, while a different terminal group, such as an imidazo[2,1-f]purine-2,4-dione, could confer affinity for 5-HT1A and 5-HT7 receptors. acs.orgtandfonline.com

| Phenylpiperazine Core | Side Chain & Terminal Moiety | Primary Target | Key Finding | Reference |

|---|---|---|---|---|

| 1-(3-Trifluoromethylphenyl)piperazine | Butyl-imidazo[1,2-a]pyridine-2-carboxamide | Dopamine D3 | High D3 selectivity (>400-fold vs D2) | acs.org |

| 1-Phenylpiperazine | Butyl-indole-5-carboxamide | 5-HT1A / SERT | Dual agonist/reuptake inhibitor activity | acs.org |

| 1-(2-Fluorophenyl)piperazine | Butyl-imidazo[2,1-f]purine-dione | 5-HT1A / 5-HT7 | Dual 5-HT1A/5-HT7 ligand | tandfonline.com |

| 1-[2-Fluoro-4-methyl-5-(trifluoroethylsulfanyl)phenyl]piperazine | Trifluoromethylsulfonyl | Acaricidal Target | Potent acaricidal activity | jst.go.jp |

Alkyl Chain Length Optimization

The length of the alkyl chain that connects the phenylpiperazine core to another part of the molecule is a crucial determinant of biological activity. acs.org Studies on various classes of phenylpiperazine derivatives have consistently shown that the linker length significantly influences receptor binding affinity and functional activity.

For a series of N-acyl-N-phenylpiperazines, the nature of the linker between the piperazine and an acyl group was explored. While this study did not specifically use a 2,4,6-trifluorophenyl group, it highlights the general principle of linker optimization in the broader phenylpiperazine class. nih.gov